molecular formula C12H9Cl2NOS2 B3275414 2-(3,4-Dichlorobenzoyl)-3,3-bis(methylthio)acrylonitrile CAS No. 62487-66-5

2-(3,4-Dichlorobenzoyl)-3,3-bis(methylthio)acrylonitrile

Cat. No.: B3275414
CAS No.: 62487-66-5
M. Wt: 318.2 g/mol
InChI Key: ZENHEEFVEJISPD-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorobenzoyl)-3,3-bis(methylthio)acrylonitrile ( 62487-66-5) is a chemical compound with a molecular formula of C12H9Cl2NOS2 and a molecular weight of 318.24 g/mol . This compound is part of a class of bis(methylthio)acrylonitrile derivatives that serve as valuable intermediates in synthetic organic chemistry. While specific biological studies on this exact compound are not extensively detailed in the literature, related benzoyl chloride derivatives, such as 3,4-dichlorobenzoyl chloride, have been identified as effective dehydrating agents in chemical synthesis . For instance, such reagents are utilized in the formation of nitrile oxides from nitroalkanes, which are key steps in the synthesis of bicyclic isoxazole and isoxazoline derivatives . These heterocyclic structures are important scaffolds found in many biologically active compounds and are precursors to other valuable molecules like β-hydroxyketones . As a handling note, this compound has associated safety warnings. It may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Researchers should use appropriate personal protective equipment, including eye and face protection, and should not eat, drink, or smoke when using this product. This product is intended for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use, nor for human or veterinary applications.

Properties

IUPAC Name

2-(3,4-dichlorobenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NOS2/c1-17-12(18-2)8(6-15)11(16)7-3-4-9(13)10(14)5-7/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENHEEFVEJISPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=C(C#N)C(=O)C1=CC(=C(C=C1)Cl)Cl)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorobenzoyl)-3,3-bis(methylthio)acrylonitrile typically involves the reaction of 3,4-dichlorobenzoyl chloride with appropriate acrylonitrile derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps, such as recrystallization or chromatography, may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorobenzoyl)-3,3-bis(methylthio)acrylonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted benzoyl derivatives.

Scientific Research Applications

2-(3,4-Dichlorobenzoyl)-3,3-bis(methylthio)acrylonitrile has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce dichlorobenzoyl and acrylonitrile functionalities.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorobenzoyl)-3,3-bis(methylthio)acrylonitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichlorobenzoyl chloride
  • 3,5-Dichlorobenzoyl chloride
  • 2,3-Dichlorobenzoyl chloride

Uniqueness

2-(3,4-Dichlorobenzoyl)-3,3-bis(methylthio)acrylonitrile is unique due to the presence of both dichlorobenzoyl and acrylonitrile groups, along with two methylthio substituents. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

2-(3,4-Dichlorobenzoyl)-3,3-bis(methylthio)acrylonitrile (CAS No. 62487-66-5) is an organic compound known for its unique chemical structure, which includes dichlorobenzoyl and acrylonitrile groups along with two methylthio substituents. This combination of functional groups has led to investigations into its biological activity, particularly in the fields of pharmacology and toxicology.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H9_{9}Cl2_2NOS2_2
  • Molecular Weight : 318.24 g/mol
  • IUPAC Name : 2-(3,4-dichlorobenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may inhibit certain enzymes or interfere with cellular pathways, leading to various observed effects. The exact mechanisms are still under investigation but are believed to involve:

  • Enzyme Inhibition : Potential inhibition of topoisomerases, which are crucial for DNA replication and repair.
  • Cellular Pathway Interference : Disruption of signaling pathways involved in cell proliferation and apoptosis.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against a range of pathogens. The mechanism may involve disruption of bacterial cell membranes or inhibition of vital metabolic pathways.

Anticancer Properties

Preliminary studies suggest potential anticancer effects, particularly against certain cancer cell lines. It is hypothesized that the compound induces apoptosis in cancer cells through the activation of caspases or by inducing oxidative stress.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in breast cancer cells
Enzyme InhibitionPotential inhibitor of topoisomerases

Case Study: Anticancer Activity

In a study conducted on breast cancer cell lines, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation.

Toxicological Profile

While the biological activity is promising, it is essential to consider the toxicological implications:

  • Cytotoxicity : The compound exhibits cytotoxic effects at high concentrations, necessitating further studies to determine safe dosage levels.
  • Environmental Impact : As with many synthetic compounds, understanding its environmental persistence and potential bioaccumulation is crucial for assessing overall safety.

Q & A

Q. What are the optimized synthetic routes for 2-(3,4-Dichlorobenzoyl)-3,3-bis(methylthio)acrylonitrile, and how are intermediates monitored?

The synthesis involves multi-step condensation reactions. For example, intermediates like 3-(3-methylbenzofuran-2-yl)-3-oxopropanenitrile are prepared by reacting ethyl 3-methyl-2-benzofurancarboxylate with acetonitrile under sodium hydride catalysis. Subsequent treatment with carbon disulfide and methyl iodide forms the bis(methylthio)acrylonitrile scaffold . Reaction progress is monitored using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure purity and yield .

Key Synthesis Parameters
Temperature: 60–80°C
Catalysts: NaH, CH3I
Solvents: DMF, ethanol
Yield optimization: 70–78%

Q. Which spectroscopic and crystallographic methods are critical for structural validation?

Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) and X-ray crystallography are essential. For example, single-crystal X-ray diffraction confirmed the triclinic structure of a related bis(methylthio)acrylonitrile derivative, with bond lengths (e.g., S1–C12: 1.747 Å) and angles matching DFT/B3LYP/6-311G(d,p) calculations . Infrared (IR) spectroscopy identifies functional groups like nitriles (2212 cm⁻¹) and carbonyls (1694 cm⁻¹) .

Q. What preliminary biological activities have been reported for this compound class?

Bis(methylthio)acrylonitrile derivatives exhibit moderate antimicrobial activity. In vitro testing against Klebsiella pneumoniae and Candida albicans showed inhibition comparable to ciprofloxacin and fluconazole, with IC50 values determined via disc diffusion assays .

Antimicrobial Activity (Compound 5)
K. pneumoniae: 12 mm inhibition zone
C. albicans: 14 mm inhibition zone
Reference drugs: Ciprofloxacin (15 mm), Fluconazole (16 mm)

Advanced Research Questions

Q. How do computational methods (DFT, FMO, MEP) explain the reactivity and stability of bis(methylthio)acrylonitriles?

Density functional theory (DFT) at the B3LYP/6-311G(d,p) level predicts frontier molecular orbitals (FMOs) and electrostatic potential (ESP) maps. For example, the HOMO-LUMO gap (4.2 eV) correlates with stability, while MEP surfaces highlight nucleophilic regions at the nitrile and carbonyl groups . These models guide predictions of regioselectivity in reactions like nucleophilic substitutions.

Q. What strategies resolve contradictions between experimental and computational bond parameters?

Discrepancies in bond lengths (e.g., S–C experimental: 1.747 Å vs. DFT: 1.752 Å) arise from solid-state vs. gas-phase calculations. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding, van der Waals forces) that distort experimental geometries .

Q. How do reaction mechanisms differ for bis(methylthio)acrylonitrile derivatives in heterocyclic ring formation?

The methylthio groups act as leaving sites in nucleophilic aromatic substitution. For instance, reactions with 6-aminothiouracil in DMF yield pyrido[2,3-d]pyrimidine-4-ones via intermediate acrylonitrile potassium salts, as confirmed by LC-MS and <sup>1</sup>H NMR .

Reaction Pathway Highlights
Intermediate: Potassium acrylonitrile salt
Catalyst: Triethylamine (TEA)
Solvent: DMF at reflux
Yield: 78%

Q. What role do intramolecular hydrogen bonds play in crystal packing and stability?

X-ray studies reveal intramolecular C–H···O and C–H···S interactions (2.8–3.1 Å) that stabilize the triclinic lattice. Hirshfeld analysis shows 12% H-bond contributions, with π-π stacking (4%) further enhancing thermal stability .

Methodological Considerations

  • Data Interpretation : Cross-validate NMR shifts with computational chemical shift databases (e.g., ACD/Labs) to distinguish tautomers .
  • Synthetic Optimization : Use response surface methodology (RSM) to model temperature, solvent polarity, and catalyst loading effects on yield .
  • Biological Assays : Pair disc diffusion with microdilution assays to quantify minimum inhibitory concentrations (MICs) and avoid false positives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,4-Dichlorobenzoyl)-3,3-bis(methylthio)acrylonitrile
Reactant of Route 2
Reactant of Route 2
2-(3,4-Dichlorobenzoyl)-3,3-bis(methylthio)acrylonitrile

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